

Introduction: A Foundational Intermediate in Chelator Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(benzyloxy)-2-methyl-4(1H)-pyridinone

Cat. No.: B176512

[Get Quote](#)

3-(Benzyloxy)-2-methyl-4(1H)-pyridinone emerged in the scientific literature not as an end-product with direct therapeutic applications, but as a crucial and strategically designed intermediate. Its primary significance lies in its role as a protected precursor for the synthesis of 3-hydroxy-2-methyl-4(1H)-pyridinone and its derivatives. This class of compounds, particularly the 3-hydroxy-4(1H)-pyridinones, are potent bidentate iron chelators, investigated extensively for the treatment of iron overload conditions, such as β -thalassemia.[1][2][3] The benzyl group serves as a robust protecting group for the 3-hydroxy moiety, allowing for chemical modifications on other parts of the pyridinone scaffold before its removal to yield the active, metal-chelating hydroxyl group.[4] This guide delves into the early literature, focusing on the fundamental synthesis, characterization, and the chemical logic behind the use of this foundational molecule.

Physicochemical & Structural Characteristics

A clear understanding of a compound's physical properties is essential for its application in synthetic chemistry. **3-(Benzyloxy)-2-methyl-4(1H)-pyridinone** is typically a solid at room temperature.[5][6] Its key identifiers and properties are summarized below.

Property	Value	Source(s)
IUPAC Name	3-(benzyloxy)-2-methyl-4(1H)-pyridinone	[6][7]
CAS Number	61160-18-7	[7][8][9][10]
Molecular Formula	C ₁₃ H ₁₃ NO ₂	[7][8][9]
Molecular Weight	215.25 g/mol	[7][8][9]
Melting Point	171-173 °C	[5][11]
Appearance	Khaki or Brown Solid	[5][6]
Storage Temp.	Room Temperature or 0-5 °C, Sealed in Dry Conditions	[5][6]

Core Synthesis: From Pyranone to Pyridinone

The most prevalent and foundational synthesis of **3-(benzyloxy)-2-methyl-4(1H)-pyridinone** described in early chemical literature involves a ring transformation reaction. The process starts with 3-(benzyloxy)-2-methyl-4H-pyran-4-one, which is reacted with an amine source, typically aqueous ammonia, to replace the oxygen heteroatom in the pyranone ring with nitrogen, thereby forming the desired pyridinone ring system.[4][5]

Experimental Workflow: Synthesis Protocol

This protocol is a synthesized representation of the general procedure found in the literature.[5]

Objective: To synthesize **3-(benzyloxy)-2-methyl-4(1H)-pyridinone** from 3-(benzyloxy)-2-methyl-4H-pyran-4-one.

Materials:

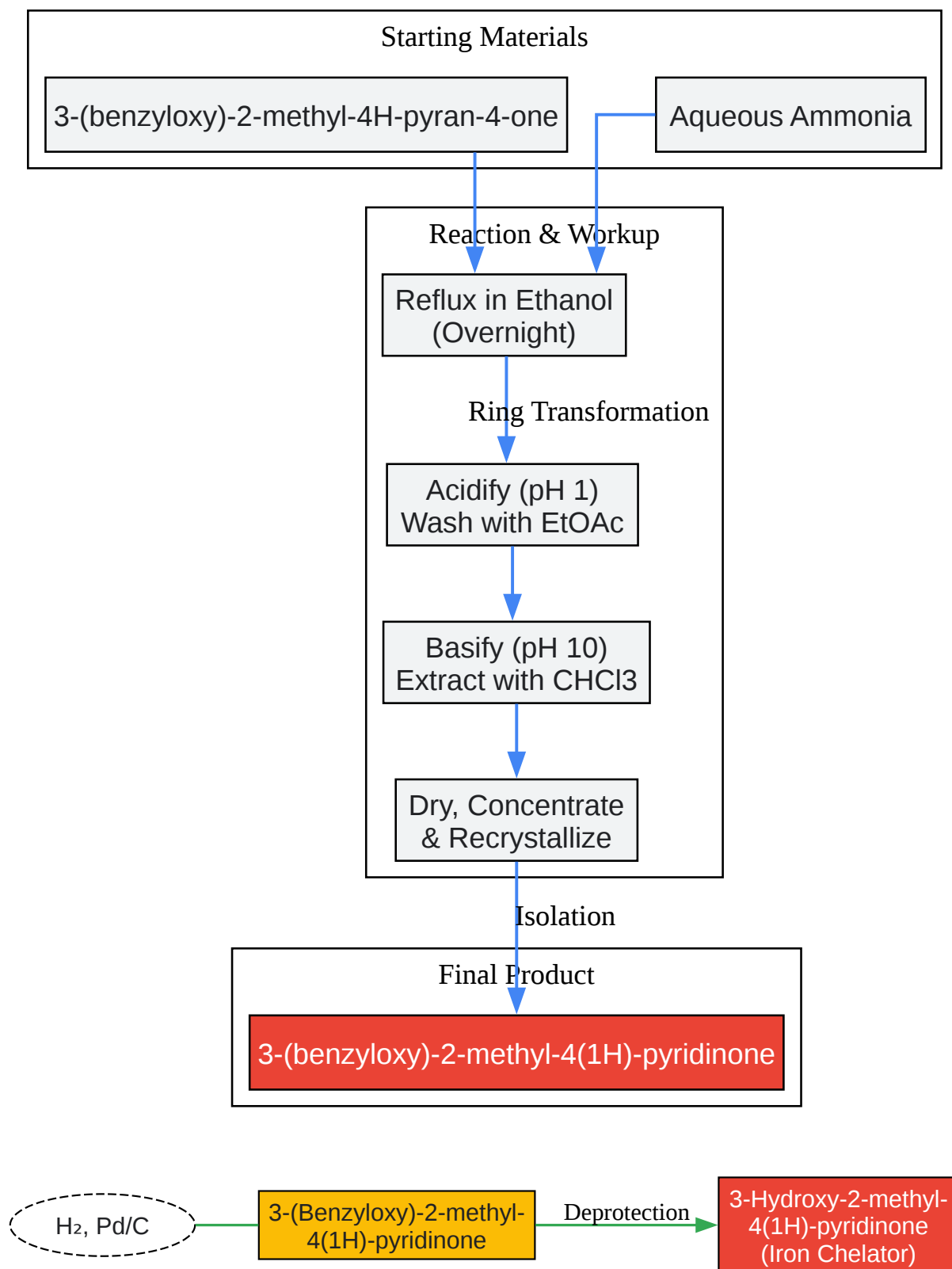
- 3-(benzyloxy)-2-methyl-4H-pyran-4-one
- Ethanol
- Aqueous Ammonia Solution

- Concentrated Hydrochloric Acid
- 2 M Sodium Hydroxide Solution
- Chloroform
- Anhydrous Sodium Sulfate
- Methanol/Ether (for recrystallization)

Procedure:

- **Reaction Setup:** Dissolve 3-(benzyloxy)-2-methyl-4H-pyran-4-one (e.g., 0.064 mol) in ethanol (e.g., 25 mL) in a round-bottom flask.^[5]
- **Ring Transformation:** Add aqueous ammonia solution (e.g., 50 mL) to the flask. Heat the reaction mixture to reflux and maintain it overnight.^[5] The nucleophilic ammonia attacks the pyranone ring, initiating the transformation.
- **Solvent Removal:** After the reaction is complete, remove the solvent by distillation under reduced pressure.^[5]
- **Acidification & Washing:** Dissolve the residue in water. Adjust the pH to 1 with concentrated hydrochloric acid. This step protonates the product and helps in removing non-basic impurities. Wash the acidic aqueous phase with ethyl acetate (e.g., 3 x 25 mL) to remove any remaining starting material or non-polar impurities.^[5]
- **Basification & Extraction:** Adjust the pH of the aqueous phase to 10 with a 2 M sodium hydroxide solution.^[5] This deprotonates the pyridinone, making it soluble in organic solvents. Extract the product into chloroform (e.g., 3 x 1 L).^[5]
- **Drying and Concentration:** Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure to yield the crude product.^[5]
- **Purification:** Recrystallize the crude product from a solvent mixture of methanol/ether to obtain the purified **3-(benzyloxy)-2-methyl-4(1H)-pyridinone**.^[5] A yield of approximately

75% has been reported for this procedure.[5]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Dimethyl-3-hydroxypyrid-4-one, an orally active chelator for treatment of iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. L1 (1,2-dimethyl-3-hydroxypyrid-4-one) for oral iron chelation in patients with beta-thalassaemia major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP1006112A1 - 3-Hydroxy-2(1H)-pyridinone or 3-hydroxy-4(1H)-pyridinone derivatives useful as reactive oxygen species (ROS) scavengers - Google Patents [patents.google.com]
- 5. 3-(BENZYLOXY)-2-METHYL-4(1H)-PYRIDINONE | 61160-18-7 [amp.chemicalbook.com]
- 6. 3-Benzyloxy-2-methyl-1H-pyridin-4-one | 61160-18-7 [sigmaaldrich.com]
- 7. 3-(benzyloxy)-2-methyl-4(1H)-pyridinone | C13H13NO2 | CID 2726416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 001chemical.com [001chemical.com]
- 9. scbt.com [scbt.com]
- 10. 61160-18-7 CAS MSDS (3-(BENZYLOXY)-2-METHYL-4(1H)-PYRIDINONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. 3-(Benzyloxy)-2-methyl-4(1H)-pyridinone | CAS#:61160-18-7 | Chemsrcc [chemsrc.com]
- To cite this document: BenchChem. [Introduction: A Foundational Intermediate in Chelator Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b176512#early-literature-on-3-benzyloxy-2-methyl-4-1h-pyridinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com